Ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a methoxy group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate typically involves the esterification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid. The reaction is carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atoms in ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2,5-dichloro-3-methoxybenzoic acid.
Reduction: Formation of ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chlorinated benzoates on biological systems. It may also be used as a reference compound in analytical studies.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for the synthesis of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials. It may also be used as a precursor in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid: The free acid form of the compound.
Ethyl 2,5-dichloro-3-hydroxybenzoate: Lacks the methoxy group present in this compound.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a methoxy group on the benzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H10Cl2O4 |
---|---|
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
ethyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-3-16-10(14)7-8(12)6(13)4-5(11)9(7)15-2/h4,13H,3H2,1-2H3 |
InChI-Schlüssel |
CDBDAEIACXHSCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC(=C1OC)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.